molecular formula C19H27ClN4O3 B2407605 (3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1216740-25-8

(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2407605
CAS No.: 1216740-25-8
M. Wt: 394.9
InChI Key: JZOHAISDZFSKNZ-UHFFFAOYSA-N
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Description

(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a phenyl ring substituted with two ethoxy groups, a piperazine ring substituted with a methylated imidazole group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and piperazine components. The phenyl ring is often synthesized through a Friedel-Crafts acylation reaction, where an ethoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst. The piperazine ring is synthesized through a cyclization reaction involving the reaction of a diamine with a suitable dicarboxylic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imidazole ring can be reduced to form a variety of reduced derivatives.

  • Substitution: : The ethoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Reduced imidazoles and other derivatives.

  • Substitution: : Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other phenyl-substituted piperazines or imidazoles, but the presence of the ethoxy groups and the specific substitution pattern sets it apart. Some similar compounds might include:

  • Imidazole derivatives: : Compounds with similar imidazole rings but different substituents.

  • Piperazine derivatives: : Compounds with piperazine rings substituted with different groups.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-4-25-16-7-6-15(14-17(16)26-5-2)18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h6-9,14H,4-5,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOHAISDZFSKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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